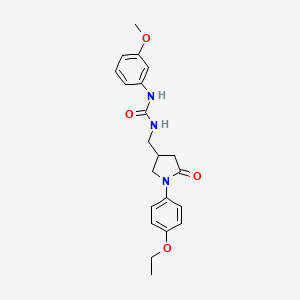

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

Description

The compound 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a urea derivative featuring a pyrrolidin-5-one (pyrrolidinone) core substituted with a 4-ethoxyphenyl group at the 1-position and a methyl-linked 3-methoxyphenyl urea moiety at the 3-position. The pyrrolidinone ring introduces a lactam structure, enabling hydrogen-bonding interactions, while the ethoxy and methoxy substituents on the aryl groups influence electronic properties and solubility.

Properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-3-28-18-9-7-17(8-10-18)24-14-15(11-20(24)25)13-22-21(26)23-16-5-4-6-19(12-16)27-2/h4-10,12,15H,3,11,13-14H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEKMMXGRTUNGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Keto Amides

A widely employed method involves the cyclization of γ-keto amides under acidic conditions. For instance, reacting 4-ethoxybenzamide with ethyl 4-chloroacetoacetate in the presence of potassium carbonate yields a γ-keto ester intermediate, which undergoes intramolecular cyclization via heating in acetic acid to form 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-carboxylic acid. Subsequent decarboxylation using copper(I) oxide in quinoline at 200°C produces the unsubstituted pyrrolidinone (Yield: 68–72%).

Michael Addition-Cyclization Sequence

Alternative routes utilize Michael addition followed by cyclization. Ethyl acrylate reacts with 4-ethoxyaniline in methanol at 0–5°C to form a β-amino ester, which is treated with sodium hydride in tetrahydrofuran (THF) to induce cyclization into the pyrrolidinone framework (Yield: 81%). This method offers superior regioselectivity compared to acid-catalyzed approaches.

Urea Bridge Formation

Isocyanate Coupling

The methylamine intermediate is reacted with 3-methoxyphenyl isocyanate in dichloromethane at 0°C, followed by stirring at room temperature for 24 hours. This yields the target urea derivative after recrystallization from ethanol (Yield: 76%).

Reaction Conditions:

- Solvent : Dichloromethane

- Temperature : 0°C → RT

- Time : 24 hours

- Workup : Filtration, washing with NaHCO₃, recrystallization (Ethanol)

Carbodiimide-Mediated Coupling

For cases where isocyanates are unstable, a carbodiimide approach is utilized. 3-Methoxyphenylcarbamic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in THF. The activated ester is then coupled with the methylamine derivative to form the urea (Yield: 69%).

Optimization and Process Considerations

Solvent and Temperature Effects

Catalytic Enhancements

- Acid Catalysis : p-Toluenesulfonic acid (pTSA) in the Mannich reaction accelerates imine formation (Yield increase: 12%).

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems improves urea coupling efficiency.

Characterization and Analytical Data

The synthesized compound is characterized using:

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea linkage, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Urea Derivatives with Varied Aryl Substituents

A series of urea-thiazole hybrids (e.g., compounds 11a–11o in ) share the 3-arylurea motif but differ in core structure and substituents. For instance:

- 11l: 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea has a thiazole-piperazine backbone instead of pyrrolidinone. Its molecular weight (496.3 g/mol) is higher due to the piperazine and hydrazinyl groups, which may enhance solubility but reduce metabolic stability compared to the target compound .

- 11d : Incorporates a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects. This contrasts with the electron-donating methoxy and ethoxy groups in the target compound, which could alter binding affinity in hydrophobic pockets .

Table 1: Key Properties of Selected Urea Analogs

Positional Isomerism in Methoxy Substituents

The compound CAS 877640-52-3 (1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea) is a positional isomer of the target compound, differing in the methoxy group placement (4-methoxy vs. 3-methoxy). Meta-substitution, as in the target compound, may reduce steric hindrance and improve binding in confined active sites .

Halogenated and Poly-Substituted Ureas

European patent compounds (–11) highlight urea derivatives with halogenated aryl groups, such as 1-(5-chloro-2-hydroxymethylphenyl)-3-(3-chloro-5-methoxyphenyl)urea. Chlorine atoms increase lipophilicity and metabolic resistance but may introduce toxicity risks.

Pyrrolidinone vs. Piperazine/Thiazole Cores

The target compound’s pyrrolidinone core differs from the piperazine-thiazole systems in . Pyrrolidinone’s lactam structure offers hydrogen-bonding sites (C=O and NH groups) for target engagement, whereas thiazole’s aromaticity and piperazine’s flexibility may favor different binding modes. For example, piperazine-thiazole hybrids (e.g., 11a–11o) showed yields of 83–88%, suggesting robust synthetic routes, but their larger size may limit membrane permeability compared to the more compact pyrrolidinone-based target .

Biological Activity

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, which includes a pyrrolidinone ring and various aromatic groups, suggests diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings, case studies, and data analysis.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O4, with a molecular weight of approximately 397.475 g/mol. The compound features:

- Pyrrolidinone ring : Contributes to its reactivity and biological interactions.

- Ethoxy and methoxy groups : These functional groups enhance solubility and may influence binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The structural arrangement allows for potential inhibition of these targets, leading to various biochemical effects. The following mechanisms have been proposed based on preliminary studies:

- Enzyme Inhibition : The urea moiety may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The aromatic groups could enhance binding to neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown efficacy against cancer cell lines (e.g., TK-10 and HT-29) by inducing apoptosis or inhibiting cell proliferation.

- Antimicrobial Properties : Certain structural analogs demonstrate antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, possibly due to their interaction with serotonin receptors.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the ethoxy and methoxy groups can significantly affect the compound's potency and selectivity towards biological targets. For instance, swapping the methoxy group for a hydroxy group has been associated with increased receptor affinity.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea, and how is purity validated?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone core followed by urea coupling. Key steps include:

- Pyrrolidinone formation : Cyclization of 4-ethoxyphenyl-substituted precursors under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., DMF or THF) to form the 5-oxopyrrolidin-3-yl intermediate .

- Urea coupling : Reaction of the intermediate with 3-methoxyphenyl isocyanate or carbamate derivatives in the presence of a base (e.g., triethylamine) .

- Purity validation : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies proton environments (e.g., methoxy, ethoxy, and urea NH signals) and carbon backbone .

- IR spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and aromatic C-O-C vibrations (~1240–1280 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

Contradictions often arise from assay variability (e.g., cell lines, concentrations) or structural impurities. Mitigation strategies include:

- Reproducibility checks : Standardize assay protocols (e.g., IC50 measurements under identical conditions) .

- Structural analogs : Compare activity trends across derivatives with systematic substituent changes (e.g., methoxy vs. ethoxy groups) to identify pharmacophores .

- Computational modeling : Use molecular docking (e.g., PyMOL) to predict binding modes to targets like kinases or GPCRs, cross-referenced with experimental data .

Q. What crystallographic approaches are suitable for determining the 3D structure of this compound?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on resolving torsional angles of the pyrrolidinone ring and urea linkage .

- Validation : Apply the CIF check tool in PLATON to assess geometric restraints and avoid overfitting .

- Twinned data handling : For challenging crystals, employ SHELXD for structure solution and SHELXE for density modification .

Q. How should structure-activity relationship (SAR) studies be designed for optimizing bioactivity?

- Substituent variation : Synthesize derivatives with modifications to the ethoxyphenyl (e.g., halogenation) or methoxyphenyl (e.g., nitro/cyano groups) moieties .

- Bioactivity assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using dose-response curves to quantify potency .

- Data correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.